![molecular formula C27H30O3 B14319071 2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid CAS No. 111503-98-1](/img/structure/B14319071.png)
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ortho-cresol with acetone in the presence of a catalyst such as dodecanethiol at a controlled temperature of 40°C . This reaction leads to the formation of the desired compound through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and aromatic rings play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also influence various signaling pathways within cells, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-isopropylbenzoic acid: An analog with similar structural features but different substituents.
3,5-Diisopropyl-4-hydroxybenzoic acid: Another related compound with variations in the position and type of substituents.
Uniqueness
2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid is unique due to its specific arrangement of aromatic rings and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
111503-98-1 |
|---|---|
Formule moléculaire |
C27H30O3 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2-hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C27H30O3/c1-17-11-7-9-13-21(17)26(3,4)19-15-20(25(29)30)24(28)23(16-19)27(5,6)22-14-10-8-12-18(22)2/h7-16,28H,1-6H3,(H,29,30) |
Clé InChI |
JQGCYROYZGDAPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)(C)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
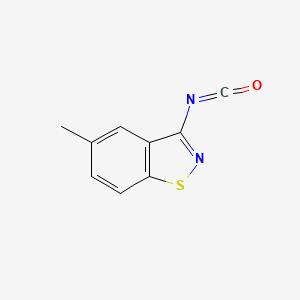
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
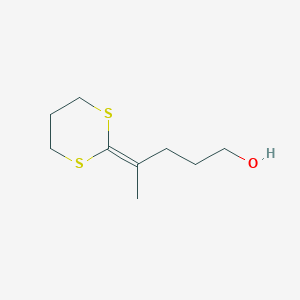


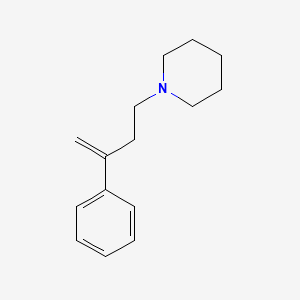
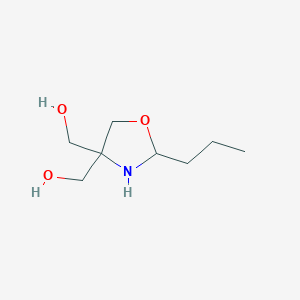
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
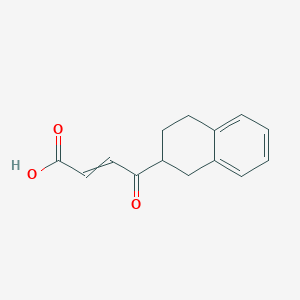
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
